molecular formula       C162H246N52O43S6 B1573965 ProTx-III

ProTx-III

Cat. No.: B1573965
M. Wt: 3802.47 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origin and Discovery of ProTx-III

This compound was identified and characterized through a systematic screening of spider venoms, aiming to discover novel modulators of voltage-gated sodium (NaV) channels researchgate.netnih.gov.

This compound was originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com. Its discovery, reported in 2015, stemmed from a high-throughput fluorescent assay designed to screen for inhibitors of human NaV1.7 nih.govmedchemexpress.com.

Beyond its common name, this compound is also known by the systematic nomenclature μ-TRTX-Tp1a researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.comtandfonline.com. In this designation, "μ" signifies its inhibitory action on NaV channels, "TRTX" is an abbreviation for Tarantula RhTx (referring to a class of tarantula toxins), and "Tp1a" indicates its origin from Thrixopelma pruriens and its specific peptide sequence frontiersin.org.

Isolation from Thrixopelma pruriens Venom

Classification within Toxin Families

This compound's structural and functional characteristics place it within well-defined toxin families.

This compound is classified under the NaSpTx family 1, which encompasses spider toxins that modulate NaV channels researchgate.netsmartox-biotech.comfrontiersin.org. This family includes several other peptides recognized for their potential analgesic properties due to their activity on NaV1.7 frontiersin.org.

A defining structural feature of this compound is its classic Inhibitor Cystine Knot (ICK) motif researchgate.netnih.govmedchemexpress.comsmartox-biotech.com. ICK peptides are characterized by a robust, disulfide-rich structural fold where at least three disulfide bonds are present, with two forming a ring that is threaded by the third mdpi.comfrontiersin.org. This "knot" configuration confers exceptional structural, thermal, and proteolytic stability to the peptide, contributing to its potent and specific interactions with biological targets mdpi.comfrontiersin.org. This compound contains 33 amino acid residues with three disulfide bridges nih.govlatoxan.com.

NaSpTx Family 1

Significance as a Research Probe in Ion Channel Biology

This compound's distinct pharmacological profile makes it a valuable research probe for investigating voltage-gated sodium channels. It is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, exhibiting an IC50 of approximately 2.1 nM for its native amidated form nih.govmedchemexpress.comsmartox-biotech.com.

Its inhibitory profile demonstrates a preference for hNaV1.7 over other sodium channel subtypes, as shown in the table below researchgate.netnih.govlatoxan.com:

Channel SubtypeInhibition Preference
hNaV1.7Highest
hNaV1.6High
hNaV1.2Moderate
hNaV1.1Moderate
hNaV1.3Lowest

This compound does not significantly affect human voltage-gated calcium channels (CaV) or nicotinic acetylcholine (B1216132) receptors (nAChR) at concentrations up to 5 μM, further highlighting its selectivity nih.govsmartox-biotech.com.

A notable characteristic of this compound, differentiating it from many other spider toxins, is its ability to inhibit hNaV1.7 without significantly altering the voltage dependence of activation or inactivation researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com. This specific mechanism of action provides valuable insights into the gating mechanisms of NaV channels researchgate.netfrontiersin.org. Furthermore, the structure of this compound, determined via Nuclear Magnetic Resonance (NMR) spectroscopy, reveals a molecular surface featuring a hydrophobic patch surrounded by positively charged residues. These subtle structural differences are believed to contribute to its unique pharmacological profile compared to other ICK spider toxins researchgate.netnih.govsmartox-biotech.com. In research contexts, this compound has been utilized to demonstrate analgesic properties in vivo, reversing spontaneous pain induced by the NaV1.7-potentiating scorpion toxin OD1 in mouse models, underscoring its utility in pain research researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.comtandfonline.com.

Properties

Molecular Formula

      C162H246N52O43S6

Molecular Weight

3802.47 Da

Origin of Product

United States

Structural Characterization and Biophysical Analysis of Protx Iii

Primary Amino Acid Sequence Analysis

ProTx-III is a 33-amino acid peptide. Its primary amino acid sequence has been determined, revealing a specific arrangement of residues, including six cysteine residues critical for its structural integrity. smartox-biotech.com The molecular weight of this compound is approximately 3802.47 Da. smartox-biotech.com

Table 1: Primary Amino Acid Sequence of this compound

PositionAmino Acid
1Asp (D)
2Cys (C)
3Leu (L)
4Lys (K)
5Phe (F)
6Gly (G)
7Trp (W)
8Lys (K)
9Cys (C)
10Asn (N)
11Pro (P)
12Arg (R)
13Asn (N)
14Asp (D)
15Lys (K)
16Cys (C)
17Cys (C)
18Ser (S)
19Gly (G)
20Leu (L)
21Lys (K)
22Cys (C)
23Gly (G)
24Ser (S)
25Asn (N)
26His (H)
27Asn (N)
28Trp (W)
29Cys (C)
30Lys (K)
31Leu (L)
32His (H)
33Ile (I)

(Note: The C-terminus of this compound is amidated.) smartox-biotech.com

Three-Dimensional Structural Elucidation

The three-dimensional structure of this compound is characterized by a highly stable fold, which is crucial for its biological function.

The 3D structure of this compound (Tp1a) has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net NMR analysis confirmed that the peptide adopts a classical Inhibitor Cystine Knot (ICK) motif. nih.govresearchgate.net Studies have shown that both the amidated and acid forms of Tp1a possess identical folds, with only minor structural differences attributed to the presence or absence of the C-terminal negative charge. researchgate.net

This compound contains three disulfide bonds that are essential for maintaining its stable ICK fold. The specific connectivity of these bonds in this compound (Tp1a) is:

Cys2-Cys17 smartox-biotech.comresearchgate.net

Cys9-Cys22 smartox-biotech.comresearchgate.net

Cys16-Cys29 smartox-biotech.comresearchgate.net

This specific disulfide bond pattern forms a 14-residue ring that is bisected by the Cys16-Cys29 disulfide bond. researchgate.net Beyond the disulfide bonds, the structure is further stabilized by numerous hydrogen bonds involving both backbone and side-chain groups. researchgate.net

Table 2: Disulfide Bond Connectivity in this compound

Disulfide BondCysteine Residues
1Cys2 - Cys17
2Cys9 - Cys22
3Cys16 - Cys29

Insights into the Inhibitor Cystine Knot (ICK) Fold

Molecular Surface Properties and Functional Topography

The molecular surface characteristics of this compound play a significant role in its interaction with target ion channels.

The molecular surface of this compound (Tp1a) is characterized by the presence of a distinct hydrophobic patch. nih.govsmartox-biotech.comresearchgate.net This hydrophobic region is surrounded by positively charged residues. nih.govsmartox-biotech.comresearchgate.net These surface properties, including the hydrophobic patch and the surrounding charged residues, are believed to contribute to its specific pharmacological profile and its ability to interact with the voltage sensor domains of ion channels, such as NaV1.7. nih.govresearchgate.netrcsb.org Subtle differences in these surface properties compared to other ICK spider toxins may account for variations in their pharmacological effects. researchgate.net

Distribution of Charged Residues

The charged residues within this compound are:

Residue TypeAmino AcidPosition(s)Charge at Physiological pH
AcidicAspartic Acid (D)1, 14-1 (each)
BasicLysine (K)4, 8, 15, 21, 30+1 (each)
BasicArginine (R)12+1
BasicHistidine (H)26, 32~+1 (each, pH dependent)

Considering the protonation states at physiological pH, where aspartic acid residues are typically deprotonated (-1 charge) and lysine, arginine, and histidine residues are generally protonated (+1 charge), and given the C-terminal amidation, the peptide carries a net positive charge. Specifically, with two aspartic acid residues contributing -2 and five lysine, one arginine, and two histidine residues contributing +8, the theoretical net charge of this compound is approximately +6. This positively charged molecular surface, particularly surrounding a hydrophobic patch, is a key characteristic influencing its interaction with voltage-gated sodium channels. nih.govresearchgate.net

Influence of C-Terminal Amidation on Conformation and Activity

The C-terminal amidation is a crucial post-translational modification present in the native form of this compound, where the terminal isoleucine (Ile-33) is amidated. smartox-biotech.com This modification has a significant impact on the peptide's pharmacological activity, particularly its potency in inhibiting hNaV1.7. Research findings indicate a notable difference in the inhibitory potency between the native amidated form and its C-terminal acid counterpart.

This compound FormhNaV1.7 IC50 (nM)Association Rate
Native Amidated2.1Higher
C-terminal Acid11.5Decreased

Molecular Targets and Mechanism of Action of Protx Iii

Voltage-Gated Sodium Channel (NaV) Subtype Selectivity and Potency

ProTx-III demonstrates a clear preference for inhibiting specific NaV channel subtypes, with a pronounced potency towards NaV1.7 and differential effects on other isoforms.

Primary Inhibition of NaV1.7

This compound is recognized as a potent and selective inhibitor of human voltage-gated sodium channel NaV1.7 (hNaV1.7) researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com. Research findings indicate that the native amidated form of this compound inhibits hNaV1.7 with an IC50 value of 2.1 nM in fluorescent assays researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com. It has been noted that the C-terminal acid form of the peptide shows diminished inhibition of hNaV1.7, with an IC50 of 11.5 nM, suggesting that the C-terminus of the peptide plays a role in its interaction with the channel researchgate.netnih.gov.

Differential Inhibition of Other NaV Subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6)

While exhibiting primary inhibition of NaV1.7, this compound also demonstrates inhibitory activity on other NaV subtypes, albeit with lower potency. Studies using fluorescent assays have revealed a preferential inhibition order: hNaV1.7 > hNaV1.6 > hNaV1.2 > hNaV1.1 > hNaV1.3 researchgate.netnih.govsmartox-biotech.comlatoxan.com. This compound inhibits NaV1.1, NaV1.2, NaV1.3, and NaV1.6 channels within the nanomolar concentration range smartox-biotech.com.

Table 1: this compound Selectivity and Potency on Human NaV Subtypes

NaV SubtypeIC50 (nM) (Native Amidated Form)Selectivity / Potency
NaV1.72.1 researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.comPrimary inhibition, highly potent and selective researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com
NaV1.6Nanomolar range smartox-biotech.comInhibited, less potent than NaV1.7 researchgate.netnih.govsmartox-biotech.comlatoxan.com
NaV1.2Nanomolar range smartox-biotech.comInhibited, less potent than NaV1.7 and NaV1.6 researchgate.netnih.govsmartox-biotech.comlatoxan.com
NaV1.1Nanomolar range smartox-biotech.comInhibited, less potent than NaV1.7, NaV1.6, and NaV1.2 researchgate.netnih.govsmartox-biotech.comlatoxan.com
NaV1.3Nanomolar range smartox-biotech.comInhibited, least potent among listed NaV subtypes researchgate.netnih.govsmartox-biotech.comlatoxan.com

Absence of Activity on Other Ion Channels (e.g., Cav, nAChR)

A notable characteristic of this compound's pharmacological profile is its specificity for NaV channels. At concentrations up to 5 μM, this compound has been shown to have no discernible effect on human voltage-gated calcium channels (Cav channels) or nicotinic acetylcholine (B1216132) receptors (nAChRs) researchgate.netnih.govsmartox-biotech.com. This lack of activity on other major ion channel families underscores its potential for selective targeting of NaV channels.

Biophysical Modulation of NaV1.7 Channel Gating

Unlike many spider toxins that modulate NaV channels by altering their gating properties, this compound exhibits a distinct biophysical mechanism of action on NaV1.7.

Lack of Significant Alteration in Voltage Dependence of Activation

A key finding regarding this compound's interaction with hNaV1.7 is that it inhibits the channel without significantly altering the voltage dependence of activation researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com. This suggests that this compound does not induce substantial shifts in the voltage required to open the NaV1.7 channel.

Lack of Significant Alteration in Voltage Dependence of Inactivation

Similarly, this compound does not significantly alter the voltage dependence of inactivation of hNaV1.7 researchgate.netnih.govmedchemexpress.comsmartox-biotech.comlatoxan.com. This indicates that the toxin does not cause major changes in the voltage at which the channel transitions into a non-conducting inactivated state. This mechanism is distinct from many other spider toxins that modulate NaV channels by shifting their voltage-dependence of activation or inactivation researchgate.netnih.gov.

Distinction from Other Gating Modifiers

This compound distinguishes itself from many other spider toxins that modulate NaV channels by inhibiting hNaV1.7 without significantly altering the voltage dependence of activation or inactivation. researchgate.netnih.govlatoxan.commedchemexpress.comsmartox-biotech.com This contrasts with some related toxins, such as ProTx-II, which can induce a positive shift in the voltage dependence of activation and decrease current magnitude. nih.gov Additionally, while many gating modifier toxins (GMTs) interact with lipid membranes, the necessity of this interaction for channel inhibition can vary among different GMTs, with some, like HwTx-IV and Hd1a, showing no affinity for model membranes. nih.gov

Specific Binding Interactions with NaV1.7

The molecular surface of this compound features a hydrophobic patch surrounded by positively charged residues, which are crucial for its interaction with the NaV1.7 channel. researchgate.netnih.govsmartox-biotech.com

Interaction with Voltage Sensor Domain (VSD)

This compound, as a gating modifier toxin, specifically targets the voltage-sensing domains (VSDs) of voltage-gated sodium channels. researchgate.netrupress.orgmdpi.com Its primary site of action is VSDII of NaV1.7. rupress.orgmdpi.comfrontiersin.orgacs.org This interaction is believed to stabilize the resting, or "down," state of VSDII, thereby preventing the conformational changes necessary for channel opening. uq.edu.au Studies on the related toxin ProTx-II indicate that it binds to the S3-S4 loop within VSDII, leading to a shift in the voltage dependence of activation towards more positive potentials. rupress.orgbiorxiv.org While ProTx-II can also interact with VSD IV, modulating channel inactivation, this occurs with significantly lower potency. rupress.org

Role of Specific Residues in Toxin-Channel Recognition

Research on ProTx-II, a closely related toxin, has identified several key residues that mediate its interaction with the NaV1.7 VSD. Residues such as R22, K26, K27, K28, and W30 are primarily involved in state-specific interactions with the VSD and the surrounding lipid membrane. rupress.org Specifically, R22 engages with D816 and D818 on the S4 helix, while K26 forms a direct interaction with E811 on the S3 helix. nih.gov The phenylalanine residue at position 813 (F813) in the S3-S4 loop of NaV1.7 VSDII is critical for ProTx-II binding, with a F813G mutation significantly reducing the toxin's inhibitory activity. rupress.orgfrontiersin.orgacs.orgmdpi.com The uniqueness of residues like E811, D816, and E818 to NaV1.7 suggests their role in the toxin's subtype selectivity. nih.govelifesciences.org Hydrophobic interactions, including π-stacking between the toxin's W5 and W30 residues and the channel's F813 residue, also contribute to the binding interface. rupress.org

Contribution of the C-Terminus to Channel Interaction

The C-terminus of this compound plays a significant role in its interaction with hNaV1.7. researchgate.netnih.govsmartox-biotech.com The native amidated form of this compound exhibits a higher potency (IC50 2.1 nM) compared to its C-terminal acid form (IC50 11.5 nM), indicating that C-terminal amidation is crucial for optimal interaction and inhibitory activity. researchgate.netnih.govlatoxan.comsmartox-biotech.com This observation is consistent with findings for other gating modifier toxins, where the C-terminus can be integral to channel interaction, and its modification (e.g., elongation) can lead to a decrease in potency. researchgate.netnih.gov

Role of Lipid Membrane Interactions in this compound Functionality

Gating modifier toxins, including this compound, possess an amphipathic structure that facilitates their interaction with cell membranes. researchgate.netdiva-portal.org This interaction is considered important for the toxin to reach and bind to its target channel.

Influence on Peptide-Receptor Binding and Potency

The binding of this compound to its NaV channel targets is a critical determinant of its pharmacological potency. For hNaV1.7, the native amidated form of this compound demonstrates an impressive inhibitory concentration 50% (IC50) value of approximately 2.1 to 2.5 nM. smartox-biotech.comlatoxan.comnih.govmedchemexpress.comresearchgate.net

Detailed research findings have elucidated the influence of the peptide's C-terminus on its binding and potency. Studies comparing different forms of this compound reveal that the C-terminal amidation significantly contributes to its interaction with hNaV1.7. The native amidated form exhibits an IC50 of 2.1 nM, while the C-terminal acid form shows a diminished inhibition with an IC50 of 11.5 nM. nih.govresearchgate.net This suggests that the C-terminus plays a crucial role in enhancing the peptide's affinity and association rate with the NaV1.7 channel. nih.govresearchgate.net

The potency of this compound across various hNaV channel isoforms highlights its selectivity, as summarized in the table below:

NaV Channel SubtypeIC50 (nM) - Native Amidated FormRelative Potency
hNaV1.72.1 - 2.5 smartox-biotech.comlatoxan.comnih.govmedchemexpress.comresearchgate.netMost Potent
hNaV1.6Nanomolar smartox-biotech.comlatoxan.comnih.govresearchgate.netLower than NaV1.7
hNaV1.2Nanomolar smartox-biotech.comlatoxan.comnih.govresearchgate.netLower than NaV1.7
hNaV1.1Nanomolar smartox-biotech.comlatoxan.comnih.govresearchgate.netLower than NaV1.7
hNaV1.3Nanomolar smartox-biotech.comlatoxan.comnih.govresearchgate.netLower than NaV1.7
hNaV1.5No effect at 5 µM smartox-biotech.comnih.govresearchgate.netNot inhibited
CaV ChannelsNo effect at 5 µM smartox-biotech.comnih.govresearchgate.netNot inhibited
nAChRNo effect at 5 µM smartox-biotech.comnih.govresearchgate.netNot inhibited

The molecular structure of this compound, as determined by NMR spectroscopy, reveals a hydrophobic patch surrounded by positively charged residues on its surface. nih.govresearchgate.net These structural features, with subtle differences compared to other ICK spider toxins, are believed to contribute to its distinctive pharmacological profile and its specific interactions with NaV channels. nih.govresearchgate.net

Synthetic and Recombinant Production Methodologies for Protx Iii and Analogues

Development of Synthetic Analogues and Derivatives

Design Principles for Modified Peptides

The design of modified ProTx-III and its analogues is fundamentally guided by their inherent inhibitory cystine knot (ICK) motif. researchgate.netosti.govsmartox-biotech.comnih.gov This highly stable, cross-linked structure, formed by three disulfide bridges, is characteristic of many spider venom peptides that modulate ion channels. osti.govsmartox-biotech.comnih.govscielo.br For ProTx-II, the disulfide bridge connectivity typically follows a 1-4, 2-5, and 3-6 pattern (C2-C16, C9-C21, C15-C25). smartox-biotech.comacs.org While the compact ICK fold generally confers resistance to proteolytic degradation, the disulfide bonds themselves can be susceptible to reduction by isomerases in vivo, potentially leading to peptide unfolding and loss of biological activity. scielo.br

Structure-activity relationship (SAR) studies are paramount in peptide design, elucidating how specific amino acid residues and structural features contribute to the peptide's activity and selectivity. core.ac.ukfrontiersin.org Computational design techniques, such as Rosetta analysis, have been employed to predict and design novel peptides based on the binding interactions of ProTx-II with human NaV1.7. google.comelifesciences.org Modifications often involve exploring chimeric toxins, amino acid substitutions, and alterations to the peptide's terminal regions. nih.gov The flexible C-terminal tail of ProTx-II, for instance, has been shown to significantly influence its potency and isoform selectivity for NaV channels. nih.gov Furthermore, C-terminal amidation can enhance peptide potency. elifesciences.orggoogle.com

Introduction of Non-Canonical Amino Acids and Linkages (e.g., Lanthionine (B1674491), Thioether)

To address the in vivo stability challenges associated with disulfide bonds, the introduction of non-canonical amino acids and alternative linkages has been a key strategy in designing this compound analogues. A prominent example is the replacement of disulfide bridges with thioether linkages, such as those found in lanthionine-bridged peptides. osti.govsmartox-biotech.comcore.ac.ukacs.orgucl.ac.ukscielo.br Lanthionine, a non-natural amino acid, forms a thioether bond that is inherently more stable than a disulfide bond and cannot be cleaved in vivo. core.ac.ukacs.org This linkage is structurally shorter by one bond compared to a disulfide bridge, which can influence the peptide's conformational preferences. acs.org

The synthesis of lanthionine-containing peptides often involves solid-phase methods utilizing orthogonally protected lanthionine. This approach has enabled the creation of complex triply bridged peptides incorporating both cystine and lanthionine bridges. acs.org Novel methodologies, including microwave-assisted synthesis, have also been explored for the efficient incorporation of specific lanthionine diastereomers. core.ac.ukucl.ac.uk Beyond lanthionine, other thioether linkers like cystathionine (B15957) have also been investigated. core.ac.ukacs.org

While the introduction of lanthionine has proven successful in maintaining or enhancing the potency and stability of other biologically active cyclic peptides, its application to ProTx-II for developing potent and selective NaV1.7 channel blockers has yielded mixed results in some studies. acs.orgscielo.br Potential reasons for this outcome include the altered geometrical constraints imposed by the thioether bond, the shorter bridge length, or issues related to the proper folding of the resulting peptide analogues. acs.org The incorporation of other non-canonical amino acids at specific positions, such as positions 27 and 29 in ProTx-II analogues, has also been explored to fine-tune selectivity. google.com

Engineering for Improved Potency and Selectivity

A primary goal in engineering this compound and its analogues is to enhance their potency and selectivity for specific voltage-gated sodium channels, particularly NaV1.7, given its established role as a therapeutic target for pain. scielo.brfrontiersin.orgelifesciences.orgnih.govresearchgate.netacs.orgtandfonline.comlshtm.ac.uk While native this compound preferentially inhibits hNaV1.7 (IC50 = 2.1 nM) over other subtypes like hNaV1.6, hNaV1.2, hNaV1.1, and hNaV1.3, ProTx-II, despite its high potency for NaV1.7 (IC50 values ranging from ~0.3 nM to 10 nM), also exhibits activity against other NaV channels and even CaV3.1 channels. latoxan.comsmartox-biotech.comucl.ac.ukfrontiersin.orgelifesciences.orggoogle.com

Significant progress has been made in engineering these peptides for improved pharmacological profiles:

Amino Acid Substitutions:

A key finding for ProTx-II was that a W30L substitution significantly improved its selectivity for NaV1.7. For instance, ProTx-II W30L showed an IC50 of 5 nM for NaV1.7, while its IC50 values for NaV1.6 and NaV1.4 were 501 nM and 4 µM, respectively. nih.gov This highlights the critical role of W30 in positioning the toxin. nih.gov

Inspired by related toxins, W5A and M6F substitutions in ProTx-II analogues have been shown to improve selectivity for hNaV1.7 over hNaV1.4. elifesciences.org

Further optimization based on structural insights led to substitutions like R22 with nor-arginine (norR) and K26 with arginine , which enhanced ProTx-II potency to below 0.1 nM for hNaV1.7. elifesciences.org

Replacing K28 with glutamate (inspired by JzTx-V) improved selectivity, and substituting M19 with leucine enhanced peptide stability by preventing methionine-dependent oxidation. elifesciences.org

Terminal Modifications and Extensions:

Modifications to the N- and C-terminal regions have proven effective. Extending the N-terminal with neutral and positively charged residues and introducing a positively charged group at the C-terminal can optimize ProTx-II for NaV1.7 inhibition. frontiersin.org C-terminal amidation, for example, has been shown to increase NaV1.7 activity. elifesciences.orgnih.gov

Computational Design and Multi-site Mutagenesis:

Computational design, such as Rosetta analysis, has been instrumental in creating highly selective variants. For instance, the double mutant [GP-W7Q, W30L]-ProTx-II, also known as JNJ63955918 , demonstrated a remarkable 100- to >1000-fold selectivity over NaV1.1, NaV1.2, NaV1.4, NaV1.5, and NaV1.6, significantly improving upon wild-type ProTx-II. frontiersin.orgtandfonline.com

Further computational efforts led to the identification of peptides like PTx2-3127 and PTx2-3258 , which exhibited IC50 values of 7 nM and 4 nM for hNaV1.7, respectively, along with over 1000-fold selectivity against hNaV1.1, NaV1.3, NaV1.4, NaV1.5, NaV1.8, and NaV1.9 channels. elifesciences.org

Charge Modification:

Reducing the net charge of peptides, as seen with JzTx-V analogues where the charge was lowered from +6 to +2 (e.g., AM-2752), maintained NaV1.7 potency while improving plasma exposure. tandfonline.com

Enzymatic Ligation:

Enzymatic ligation techniques have been explored to create novel "double-knotted" peptides, which can lead to improved NaV1.7 inhibition. uq.edu.au

These engineering strategies highlight the sophisticated approaches used to refine the pharmacological properties of this compound and its analogues, aiming for highly potent and selective modulators of specific voltage-gated sodium channels.

Table 1: Inhibitory Potency (IC50) of this compound and Selected Analogues on Human NaV Channels

CompoundhNaV1.7 (nM)hNaV1.1 (nM)hNaV1.2 (nM)hNaV1.3 (nM)hNaV1.4 (nM)hNaV1.5 (nM)hNaV1.6 (nM)hNaV1.8 (nM)hNaV1.9 (nM)
This compound (native)2.1 latoxan.commedchemexpress.com--------
This compound (recombinant)9.5 medchemexpress.com--------
This compound (synthetic C-terminal acid)11.5 medchemexpress.com--------
This compound (synthetic C-terminal amide)2.5 medchemexpress.com--------
ProTx-II0.3-10 smartox-biotech.comucl.ac.ukfrontiersin.orgelifesciences.orggoogle.com-41 smartox-biotech.com--79 smartox-biotech.com26 smartox-biotech.com--
ProTx-II W30L5 nih.gov---4000 nih.gov-501 nih.gov--
JNJ63955918 ([GP-W7Q, W30L]-ProTx-II)->100-1000x selectivity over WT tandfonline.com>100-1000x selectivity over WT tandfonline.com->100-1000x selectivity over WT tandfonline.com>100-1000x selectivity over WT tandfonline.com>100-1000x selectivity over WT tandfonline.com--
PTx2-31277 elifesciences.org>1000x selectivity elifesciences.org->1000x selectivity elifesciences.org>1000x selectivity elifesciences.org>1000x selectivity elifesciences.org->1000x selectivity elifesciences.org>1000x selectivity elifesciences.org
PTx2-32584 elifesciences.org>1000x selectivity elifesciences.org->1000x selectivity elifesciences.org>1000x selectivity elifesciences.org>1000x selectivity elifesciences.org->1000x selectivity elifesciences.org>1000x selectivity elifesciences.org

Preclinical Pharmacological Investigations of Protx Iii

In Vitro Functional Assays

In vitro assays are crucial for characterizing the molecular interactions and functional effects of ProTx-III on ion channels. These assays provide detailed insights into its selectivity and potency.

High-throughput fluorescent assays are widely used for initial screening of ion channel modulators due to their efficiency in processing numerous samples. nih.govresearchgate.net this compound was discovered through a high-throughput fluorescent assay screening spider venoms for inhibitors of human Naᵥ1.7 (hNaᵥ1.7). nih.govsmartox-biotech.comresearchgate.net These assays typically utilize ion-specific or membrane-potential-sensitive dyes to detect changes in fluorescence resulting from transmembrane ion flux upon channel activation. researchgate.net For instance, the human neuroblastoma cell line SH-SY5Y has been used in such screens to identify Naᵥ1.7 inhibitors. researchgate.net

Electrophysiological techniques, particularly patch clamp, are considered the "gold standard" for detailed characterization of ion channel modulators, providing high-quality data on their mechanism of action. researchgate.net Whole-cell patch clamp studies have been extensively used to investigate the activity of this compound on hNaᵥ1.7 channels, typically expressed in cell lines such as Chinese Hamster Ovary (CHO) cells or HEK293 cells. nih.govresearchgate.netnih.govuq.edu.au These studies have demonstrated that this compound preferentially inhibits hNaᵥ1.7 without significantly altering the voltage dependence of activation or inactivation, distinguishing it from many other spider toxins that modulate Naᵥ channels. nih.govresearchgate.netnih.gov this compound has shown no effect on human voltage-gated calcium channels or nicotinic acetylcholine (B1216132) receptors at concentrations up to 5 μM. nih.govsmartox-biotech.comresearchgate.net

Dose-response analysis is critical for quantifying the potency of this compound, expressed as its half-maximal inhibitory concentration (IC50). This compound is a potent inhibitor of hNaᵥ1.7, with reported IC50 values around 2.1 nM for the native amidated form. nih.govmedchemexpress.comsmartox-biotech.comresearchgate.net The C-terminal acid form of this compound showed diminished inhibition, with an IC50 of 11.5 nM, suggesting the importance of the C-terminus for its interaction with hNaᵥ1.7. nih.govsmartox-biotech.comresearchgate.net

The following table summarizes the IC50 values for this compound on various human voltage-gated sodium channel subtypes:

Channel SubtypeIC50 (nM)Reference
hNaᵥ1.72.1 nih.govmedchemexpress.comsmartox-biotech.comresearchgate.net
hNaᵥ1.6>1000 nih.govsmartox-biotech.comresearchgate.net
hNaᵥ1.2>1000 nih.govsmartox-biotech.comresearchgate.net
hNaᵥ1.1>1000 nih.govsmartox-biotech.comresearchgate.net
hNaᵥ1.3>1000 nih.govsmartox-biotech.comresearchgate.net

Note: IC50 values for hNaᵥ1.6, hNaᵥ1.2, hNaᵥ1.1, and hNaᵥ1.3 are reported as preferentially inhibited by hNaᵥ1.7 > hNaᵥ1.6 > hNaᵥ1.2 > hNaᵥ1.1 > hNaᵥ1.3 in fluorescent assays, implying significantly higher IC50 values compared to hNaᵥ1.7, often >1000 nM. nih.govsmartox-biotech.comresearchgate.net

Electrophysiological Characterization (Patch Clamp Techniques)

Preclinical Animal Models for Investigating Biological Effects

Preclinical animal models are essential for evaluating the in vivo biological effects of this compound and its potential as a therapeutic agent.

This compound has demonstrated analgesic efficacy in non-human nociceptive models, particularly in mice. nih.govmedchemexpress.comresearchgate.nettandfonline.com A notable model used is the OD1-induced pain model, where intraplantar injection of the scorpion toxin OD1 potentiates hNaᵥ1.7, leading to spontaneous pain behaviors in mice. nih.govmedchemexpress.comresearchgate.netmdpi.comnih.gov Intraplantar administration of this compound has been shown to reverse this spontaneous pain, significantly reducing nocifensive behaviors (e.g., paw lifting, licking, flinching) in a concentration-dependent manner. nih.govmedchemexpress.comresearchgate.net This reduction in pain behavior can persist for up to 25 minutes after injection of the highest concentration. medchemexpress.comresearchgate.net This suggests that this compound can effectively inhibit Naᵥ1.7 at peripheral sensory nerve endings in the skin. researchgate.net

The following table presents data on the analgesic effect of this compound in the OD1-induced mouse pain model:

This compound Concentration (intraplantar)Effect on Spontaneous Pain Behavior (OD1-induced)Duration of Effect (at highest concentration)Reference
300 nMSignificantly reduced- medchemexpress.com
1 µMSignificantly reduced25 minutes medchemexpress.comresearchgate.net

Note: Data represent reduction in nocifensive behaviors such as paw lifting, licking, and flinching. researchgate.net

Beyond pain, this compound has been investigated in models of neurological disorders, including Motor Neuron Disease (MND). uq.edu.ausciencetimes.com Research has shown that this compound can prevent nerve degeneration in a zebrafish model of MND. uq.edu.au In MND, continuous firing of motor neurons can lead to a toxic buildup of neurotransmitters and progressive muscle weakness. uq.edu.au this compound is believed to stop this continual firing of motor neurons, thereby preventing neuron degeneration. uq.edu.au Zebrafish models are valuable for studying neurodegenerative diseases due to their genetic similarity to humans and their transparent nature, allowing for real-time observation of neuronal processes. ox.ac.ukmq.edu.aunih.gov This preclinical finding suggests a potential role for this compound in slowing the progression of devastating neurological diseases like MND. uq.edu.au

Structure-Activity Relationship (SAR) Studies

Mutagenesis and Truncation Studies

Mutagenesis and truncation studies have provided critical insights into the functional roles of specific amino acids and peptide regions within this compound and its analogs. For instance, the C-terminal amidation of this compound significantly enhances its inhibitory potency on hNaV1.7, with the native amidated form exhibiting an IC50 of 2.1 nM compared to 11.5 nM for the C-terminal acid form. This suggests that the C-terminus plays a crucial role in its interaction with hNaV1.7 nih.gov.

Similar studies on ProTx-II, a closely related toxin, have further elucidated the importance of the C-terminal domain for both the specificity and potency of its interaction with NaV1.7 acs.orgnih.govacs.org. Modifications to the C-terminal tail of ProTx-II, such as amidation or the addition of a methylamine (B109427) group (-NHCH3), have been shown to significantly increase its potency against NaV1.7 channels nih.govacs.orguniprot.org. For example, ProTx-II-NHCH3 demonstrated an IC50 of 42 pM against NaV1.7, indicating a substantial improvement over the original ProTx-II nih.govacs.org.

Beyond the C-terminus, extensive mutagenesis experiments on ProTx-II have identified various residues that contribute to its binding and activity. These studies have revealed that even single point mutations can induce local structural changes within the toxin, which can profoundly impact its NaV-inhibitory activity rcsb.org. Truncation studies, which involve synthesizing analogues based on individual cysteine rings, have also been employed to investigate the SAR of these complex peptides ucl.ac.uk.

Rational Design of this compound Variants and Chimeras

The insights gained from SAR, mutagenesis, and structural studies have paved the way for the rational design of this compound variants and chimeras with enhanced pharmacological properties. ProTx-II, which differs from this compound by only four amino acid residues, has served as a significant scaffold for such design efforts elifesciences.orgfrontiersin.orgresearchgate.net.

Rational design strategies aim to improve potency, selectivity, and stability. For example, specific amino acid substitutions in ProTx-II, such as W5A, M6F, M19L, V20R, R22norR, K26R, and K28E, have been explored to optimize its interaction with hNaV1.7. The V20R substitution in ProTx-II, for instance, was designed to potentially improve selectivity for hNaV1.7 by forming a salt bridge with D816 on the hNaV1.7 VSD-II S3-S4 loop, a residue present only in hNaV1.7 and hNaV1.6 among human NaV channels elifesciences.org.

Chimeric peptides and channels have also been instrumental in these design efforts. Researchers have created chimeras by transplanting parts of the human NaV1.7 voltage-sensing domain 2 (VSD2) into bacterial channels like NaVAb. These functional chimeras retain high-affinity binding sites for toxins like ProTx-II and are valuable tools for identifying novel NaV1.7 inhibitors and conducting structural studies to understand toxin-channel interactions escholarship.orgnih.govnih.govresearchgate.net. The rational design of other spider toxins, such as Ssp1a, has also incorporated N-terminal and C-terminal extensions, mimicking successful strategies applied to ProTx-II analogs nih.gov.

Computational Structural Biology and Peptide Design (e.g., Rosetta modeling)

Computational structural biology has become an indispensable tool in the preclinical investigation and rational design of this compound and its derivatives. Methods such as Rosetta modeling allow for the in silico exploration of peptide substitutions, guided by high-resolution structures of peptide-protein receptor complexes elifesciences.orgelifesciences.orgbiorxiv.org.

The Rosetta software suite, particularly RosettaDock, has been utilized to model peptide-ion channel interactions, including the binding of ProTx-II to the hNaV1.7 voltage-sensing domains (VSDs), specifically VSD-II and VSD-IV, in both activated and deactivated states researchgate.netbiorxiv.orgrupress.org. This computational approach provides atomic-level insights into the molecular mechanisms of toxin binding and ion channel modulation researchgate.net.

Furthermore, computational methods like Free Energy Perturbation (FEP) have been employed to predict potency-enhancing mutations of gating modifier toxins for NaV1.7, including ProTx-II. These predictions, when validated experimentally, can significantly accelerate the design of more potent and selective inhibitors mdpi.com. The ability to model these interactions, even considering the explicit membrane lipid bilayer to represent the "ternary complex" of toxin, channel, and membrane, underscores the sophistication of these computational tools mdpi.com. These advanced computational approaches are crucial for advancing drug discovery efforts targeting ion channels, allowing for a more efficient and targeted approach to peptide design researchgate.netresearchgate.netbiorxiv.org.

Table 1: Select Potency Data for this compound and ProTx-II Variants on hNaV1.7

Compound NameTarget ChannelIC50 (nM)Reference
This compound (native amidated)hNaV1.72.1 nih.govmedchemexpress.com
This compound (C-terminal acid)hNaV1.711.5 nih.gov
ProTx-IIhNaV1.70.3-1.5 uniprot.org
ProTx-II-NHCH3hNaV1.70.042 (42 pM) nih.govacs.org
PTx2-3127 (ProTx-II variant)hNaV1.77 elifesciences.org
PTx2-3258 (ProTx-II variant)hNaV1.74 elifesciences.org

Advanced Research Applications and Future Directions for Protx Iii

ProTx-III as a Tool for Ion Channel Structural Biology

Animal toxins, including venom-derived peptides like this compound, have long been indispensable in ion channel research, offering profound insights into their structure, function, and gating mechanisms. nanion.de Voltage-gated ion channels, crucial for action potential generation and propagation, are complex transmembrane proteins. biorxiv.org this compound functions as a gating modifier toxin (GMT), interacting with the voltage-sensing domains (VSDs) of ion channels. uq.edu.aufrontiersin.org

The determination of experimental structures of peptide toxin-ion channel complexes is vital for understanding peptide toxin binding mechanisms and the molecular basis of their channel modulation. biorxiv.org While obtaining such structures, especially for human voltage-gated ion channels in physiologically relevant states, remains challenging, recent advancements in techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography have begun to reveal atomic-level details of toxin-channel interactions. biorxiv.orgfrontiersin.orgnih.gov Although specific high-resolution structures of this compound bound to NaV channels are less frequently reported than those of its homolog, ProTx-II, the principles derived from studies with similar GMTs are broadly applicable. These structural analyses provide templates for the rational development of subtype-selective therapeutics. frontiersin.org

Advancements in Analogue Design for Enhanced Selectivity

Traditional small-molecule drug development for ion channels often faces challenges in achieving high selectivity and safety. nanion.de Peptide-based drugs, with their larger interaction surfaces, offer greater specificity and selectivity. nanion.deelrig.org this compound itself demonstrates preferential inhibition of hNaV1.7 over other NaV isoforms, including hNaV1.6, hNaV1.2, hNaV1.1, and hNaV1.3, at nanomolar concentrations, while showing no effect on human voltage-gated calcium channels or nicotinic acetylcholine (B1216132) receptors at higher micromolar concentrations. latoxan.commedchemexpress.comnih.govsmartox-biotech.com

Research into analogue design aims to further enhance this selectivity and potency. Amino acid substitutions and modifications play a crucial role in this process. For instance, studies on ProTx-II, a related spider toxin, have shown that specific mutations can significantly improve selectivity for hNaV1.7. Examples include the W30L substitution in ProTx-II, which improved selectivity for hNaV1.7 over hNaV1.6 and hNaV1.4. tandfonline.com Combining such mutations, like W7Q and W30L in ProTx-II, has led to analogues with significantly enhanced selectivity (e.g., 100- to >1000-fold over NaV1.1, NaV1.2, NaV1.4, NaV1.5, and NaV1.6). tandfonline.com

The C-terminal amidation of this compound is also critical for its interaction with hNaV1.7. The C-terminal acid form of this compound showed diminished hNaV1.7 inhibition (IC50 of 11.5 nM) and a decreased association rate compared to the native amidated form (IC50 of 2.1 nM), highlighting the contribution of the peptide's C-terminus to its interaction with the channel. nih.govresearchgate.netsmartox-biotech.com These findings underscore the importance of subtle structural features in dictating peptide potency and selectivity.

Table 1: this compound Inhibition of Voltage-Gated Sodium Channels

CompoundTargetIC50 (nM)NotesSource
This compoundhNaV1.72.1Native amidated form latoxan.commedchemexpress.comnih.govsmartox-biotech.com
This compoundhNaV1.711.5C-terminal acid form nih.govresearchgate.netsmartox-biotech.com
This compoundhNaV1.6NanomolarPreferential inhibition latoxan.comsmartox-biotech.com
This compoundhNaV1.2NanomolarPreferential inhibition latoxan.comsmartox-biotech.com
This compoundhNaV1.1NanomolarPreferential inhibition latoxan.comsmartox-biotech.com
This compoundhNaV1.3NanomolarPreferential inhibition latoxan.comsmartox-biotech.com
This compoundCaV channels>5000No effect at 5 µM nih.govresearchgate.netsmartox-biotech.com
This compoundnAChR>5000No effect at 5 µM nih.govresearchgate.netsmartox-biotech.com

Exploration of Novel Binding Sites and Interaction Modes

This compound primarily targets voltage-gated sodium channels, particularly the NaV1.7 subtype, which is implicated in pain pathways. latoxan.commedchemexpress.comnih.govsmartox-biotech.comuq.edu.aumdpi.com As a gating modifier toxin, this compound interacts with the voltage-sensing domains (VSDs) of the channel, specifically the VSDII. uq.edu.aufrontiersin.org This mode of action is distinct from pore blockers, which physically occlude the ion permeation pathway. uq.edu.au

A notable characteristic of this compound is its ability to inhibit hNaV1.7 without significantly altering the voltage dependence of activation or inactivation. nih.govresearchgate.netsmartox-biotech.com This contrasts with some other spider toxins and scorpion β-toxins that typically shift the voltage dependence of activation or inactivation to hyperpolarized potentials. mdpi.comnih.gov The molecular surface of this compound features a hydrophobic patch surrounded by positively charged residues. Subtle differences in this molecular surface compared to other ICK spider toxins are believed to contribute to its distinct pharmacological profile. nih.govresearchgate.net Understanding these intricate interaction modes at the VSDs is crucial for designing highly specific modulators.

Q & A

Q. What is the molecular mechanism of ProTx-III in inhibiting Nav1.7 sodium channels?

this compound selectively inhibits Nav1.7 by binding to voltage-sensing domains, with an IC50 of 2.1 nM, without altering activation/inactivation voltage dependence. Methodologically, this is validated using voltage-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells) and site-directed mutagenesis to identify critical binding residues .

Q. What experimental models are used to assess this compound's analgesic effects in preclinical studies?

Researchers employ murine models of spontaneous pain induced by toxins like OD1. This compound is administered via footpad injection (0.01–1 µM), with efficacy measured through behavioral assays (e.g., paw-licking duration) and electrophysiological recordings of dorsal root ganglia .

Q. How is this compound sourced and purified for research applications?

this compound is isolated from Thrixopelma pruriens venom using reversed-phase HPLC. Purity (>95%) is confirmed via mass spectrometry and NMR, with structural validation of the inhibitor cystine knot (ICK) motif .

Q. What are the optimal storage conditions for this compound to ensure stability?

Lyophilized powder should be stored at -20°C (3-year stability) or 4°C (2-year stability). For dissolved samples, use -80°C (6 months) or -20°C (1 month). DMSO is the primary solvent; if insoluble, ethanol or saline with sonication is recommended .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound's efficacy across Nav channel isoforms?

Comparative electrophysiology screens against Nav1.1–1.9 are conducted using transfected cell lines. Selectivity is quantified via dose-response curves and statistical analysis (e.g., one-way ANOVA) to confirm Nav1.7 specificity .

Q. What strategies improve this compound's solubility and bioavailability for in vivo studies?

Solvent optimization (e.g., DMSO/saline co-solvents) is paired with pharmacokinetic assays. Bioavailability is enhanced using carriers like PEGylation or liposomal encapsulation, assessed via HPLC-MS in plasma samples .

Q. How can structural modifications enhance this compound's therapeutic potential?

Alanine-scanning mutagenesis identifies functional residues, followed by rational design of analogs. Structural stability is evaluated via circular dichroism, and binding affinity is tested using surface plasmon resonance (SPR) .

Q. What statistical methods are used to analyze this compound's dose-response relationships?

Nonlinear regression models (e.g., Hill equation) calculate IC50/EC50 values. Software like GraphPad Prism is used for curve fitting, with 95% confidence intervals and outlier detection via Grubbs' test .

Q. How is target engagement validated in complex pain pathways?

Behavioral assays (e.g., von Frey filament tests) are combined with ex vivo patch-clamp recordings of Nav1.7 currents. Genetic validation employs Nav1.7-knockout mice or siRNA-mediated knockdown in sensory neurons .

Q. What controls are critical for assessing this compound's off-target effects?

Include vehicle controls (DMSO/saline), scrambled peptide sequences, and positive controls (e.g., TTX for pan-Nav inhibition). Off-target screening uses patch-clamp on Nav1.5 (cardiac) and Nav1.4 (skeletal muscle) isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.